molecular formula C6H13NO3 B014339 Leucine, 3-hydroxy- CAS No. 5817-22-1

Leucine, 3-hydroxy-

Cat. No.: B014339
CAS No.: 5817-22-1
M. Wt: 147.17 g/mol
InChI Key: ZAYJDMWJYCTABM-ROLXFIACSA-N
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Description

Beta-Hydroxyleucine is a derivative of the amino acid leucine, characterized by the presence of a hydroxyl group on the beta carbon.

Mechanism of Action

Target of Action

“Leucine, 3-hydroxy-” or β-Hydroxy β-methylbutyric acid (HMB), a leucine metabolite, primarily targets the mammalian target of rapamycin (mTOR) signaling pathway . This pathway plays a crucial role in protein synthesis in skeletal muscle, adipose tissue, and placental cells .

Mode of Action

HMB interacts with its targets by activating the mTOR signaling pathway . This activation leads to an increase in protein synthesis, thereby promoting muscle growth and metabolic health . Additionally, HMB enhances energy homeostasis by augmenting mitochondrial biogenesis and fatty acid oxidation .

Biochemical Pathways

The catabolism of leucine, from which HMB is derived, involves multiple reactions and converges with other catabolic routes . The primary product of these reactions is the 3-methylcrotonyl-CoA metabolite, which undergoes further enzymatic steps to produce acetoacetate and acetyl-CoA . These products can then be channeled to the tricarboxylic acids cycle and the glyoxylate shunt to synthesize other biomolecules .

Pharmacokinetics

HMB exhibits efficient absorption, distribution, metabolism, and excretion (ADME) properties . Studies show that HMB appears in plasma and urine following an oral dose of leucine . The clearance rate and availability of HMB are improved when administered in the free acid form compared to the calcium salt form .

Result of Action

The activation of the mTOR signaling pathway by HMB results in increased protein synthesis, leading to enhanced muscle growth and metabolic health . It also promotes energy metabolism, providing energy substrates to support protein synthesis . Moreover, HMB has been shown to benefit lipid metabolism and insulin sensitivity .

Action Environment

The action of HMB can be influenced by various environmental factors. For instance, in bacteria, leucine can be assimilated when sugars or other preferential carbon sources in the habitat are depleted . This alternative metabolism typically leads to the accumulation of products bearing industrial relevance . In anaerobic bacteria, the leucine catabolism may induce the accumulation of a variety of organic compounds acids .

Preparation Methods

Chemical Reactions Analysis

Beta-Hydroxyleucine undergoes various chemical reactions, including:

Scientific Research Applications

Beta-Hydroxyleucine has a wide range of scientific research applications:

Comparison with Similar Compounds

Beta-Hydroxyleucine is similar to other leucine derivatives such as:

Beta-Hydroxyleucine is unique due to its specific hydroxylation on the beta carbon, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2S)-2-amino-3-hydroxy-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYJDMWJYCTABM-ROLXFIACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C([C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5817-22-1, 6645-45-0
Record name beta-Hydroxyleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005817221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Hydroxyleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006645450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leucine, 3-hydroxy-
Reactant of Route 2
Leucine, 3-hydroxy-
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Leucine, 3-hydroxy-
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Leucine, 3-hydroxy-
Reactant of Route 5
Leucine, 3-hydroxy-
Reactant of Route 6
Leucine, 3-hydroxy-

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